molecular formula C12H12ClN3O2 B2541411 3-(2-chloropyridin-4-yl)-2-cyano-3-oxo-N-(propan-2-yl)propanamide CAS No. 1797764-03-4

3-(2-chloropyridin-4-yl)-2-cyano-3-oxo-N-(propan-2-yl)propanamide

Katalognummer B2541411
CAS-Nummer: 1797764-03-4
Molekulargewicht: 265.7
InChI-Schlüssel: HRUMEXZIOCNUGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-chloropyridin-4-yl)-2-cyano-3-oxo-N-(propan-2-yl)propanamide, also known as CP-690,550, is a synthetic small molecule that has been extensively studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. This compound belongs to the class of Janus kinase (JAK) inhibitors, which are known to block the activity of JAK enzymes that play a crucial role in the immune response.

Wirkmechanismus

3-(2-chloropyridin-4-yl)-2-cyano-3-oxo-N-(propan-2-yl)propanamide works by selectively inhibiting JAK enzymes, which play a crucial role in the immune response. By blocking the activity of JAK enzymes, 3-(2-chloropyridin-4-yl)-2-cyano-3-oxo-N-(propan-2-yl)propanamide reduces the production of cytokines and other inflammatory mediators that contribute to the development of autoimmune diseases.
Biochemical and Physiological Effects:
3-(2-chloropyridin-4-yl)-2-cyano-3-oxo-N-(propan-2-yl)propanamide has been shown to reduce inflammation and joint damage in animal models of rheumatoid arthritis and lupus. It has also been shown to improve symptoms and disease activity in patients with rheumatoid arthritis. In addition, 3-(2-chloropyridin-4-yl)-2-cyano-3-oxo-N-(propan-2-yl)propanamide has been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 3-(2-chloropyridin-4-yl)-2-cyano-3-oxo-N-(propan-2-yl)propanamide is its selectivity for JAK enzymes, which allows for targeted inhibition of the immune response without affecting other cellular processes. However, 3-(2-chloropyridin-4-yl)-2-cyano-3-oxo-N-(propan-2-yl)propanamide has also been shown to have limited efficacy in certain autoimmune diseases, such as multiple sclerosis, which may limit its clinical use.

Zukünftige Richtungen

There is ongoing research into the potential use of 3-(2-chloropyridin-4-yl)-2-cyano-3-oxo-N-(propan-2-yl)propanamide in other autoimmune diseases, such as psoriasis and inflammatory bowel disease. In addition, there is interest in developing more selective JAK inhibitors that target specific JAK isoforms, which may have fewer side effects than broad-spectrum inhibitors like 3-(2-chloropyridin-4-yl)-2-cyano-3-oxo-N-(propan-2-yl)propanamide. Finally, there is interest in combining JAK inhibitors with other immunomodulatory drugs to achieve greater efficacy in the treatment of autoimmune diseases.

Synthesemethoden

The synthesis of 3-(2-chloropyridin-4-yl)-2-cyano-3-oxo-N-(propan-2-yl)propanamide involves several steps, starting with the reaction of 2-chloro-4-pyridinecarbonitrile with 2-methylpropan-2-amine to form the intermediate 2-(2-chloropyridin-4-yl)propan-2-amine. This intermediate is then reacted with ethyl cyanoacetate and acetic anhydride to form the final product 3-(2-chloropyridin-4-yl)-2-cyano-3-oxo-N-(propan-2-yl)propanamide.

Wissenschaftliche Forschungsanwendungen

3-(2-chloropyridin-4-yl)-2-cyano-3-oxo-N-(propan-2-yl)propanamide has been extensively studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. It has been shown to be effective in reducing inflammation and joint damage in animal models of these diseases. Clinical trials have also shown promising results in patients with rheumatoid arthritis, with significant improvements in symptoms and disease activity.

Eigenschaften

IUPAC Name

3-(2-chloropyridin-4-yl)-2-cyano-3-oxo-N-propan-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2/c1-7(2)16-12(18)9(6-14)11(17)8-3-4-15-10(13)5-8/h3-5,7,9H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRUMEXZIOCNUGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(C#N)C(=O)C1=CC(=NC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.